Eritoran tetrasodium is derived from lipid A, a component of bacterial cell walls that binds to TLR4 and activates an immune response. Unlike lipid A, Eritoran binds to TLR4 without activating it, effectively serving as a TLR4 antagonist. It was synthesized at the Eisai Research Institute and is classified as a small molecule drug with immunomodulatory properties .
Eritoran tetrasodium has a complex molecular structure characterized by its large molecular formula and a molecular weight of approximately 1336.6 g/mol .
Eritoran exerts its effects by competitively binding to the MD2 component of the TLR4 receptor complex. This binding prevents the dimerization of TLR4-MD2 complexes that would normally lead to intracellular signaling pathways associated with inflammation.
Eritoran tetrasodium exhibits several key physical and chemical properties that influence its pharmacological profile:
Eritoran tetrasodium has been investigated for various scientific applications primarily centered around its immunomodulatory effects:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0